Acid green 50

Descripción

Historical Context and Research Significance of Acid Green 50 in Dye Chemistry

The development of synthetic dyes in the 19th century revolutionized numerous industries. While the initial focus was on textile and industrial coloration, the unique chemical properties of these compounds soon captured the attention of the scientific community. This compound, also known as Lissamine Green, emerged as a notable member of the acid dye class. cornell.eduscbt.com Its water solubility and vibrant color made it a subject of interest in early dye chemistry studies.

The research significance of this compound has evolved considerably over time. Initially, investigations centered on its synthesis, purification, and basic tinctorial properties. However, its utility has expanded into more complex areas of chemical research. It is now recognized for its applications as a staining agent in biological studies, a tracer in environmental analysis, and a component in advanced materials research. cornell.eduscbt.combiosynth.comchemicalbook.com

Scope and Objectives of Contemporary Academic Research on this compound

Modern research on this compound is multifaceted, with several key areas of investigation:

Advanced Oxidation Processes (AOPs): A significant body of research focuses on the degradation of this compound as a model pollutant in wastewater. researchgate.netukwms.ac.id Studies explore the efficacy of various AOPs, such as Fenton and photo-Fenton processes, in breaking down the complex dye molecule. researchgate.net The objective is to develop efficient and environmentally benign methods for treating industrial effluents containing such dyes.

Adsorption Studies: Researchers are investigating the use of various materials, including specially prepared organo-bentonites and polyaniline hollow nanotubes, to remove this compound from aqueous solutions. ukwms.ac.idrsc.org These studies aim to understand the adsorption mechanisms and kinetics, which are crucial for designing effective water purification systems. biosynth.comrsc.org

Interaction with Biomolecules: The binding of this compound with proteins, such as bovine serum albumin (BSA), is a subject of academic inquiry. researchgate.net Spectroscopic techniques are employed to elucidate the binding characteristics, providing insights into the interactions between small molecules and biological macromolecules. researchgate.net

Nonlinear Optical Properties: The unique electronic structure of this compound has led to investigations into its nonlinear optical (NLO) properties. researchgate.net Research in this area explores its potential for applications in optical limiting and other photonic devices.

Structural Features of this compound Relevant to Research Applications

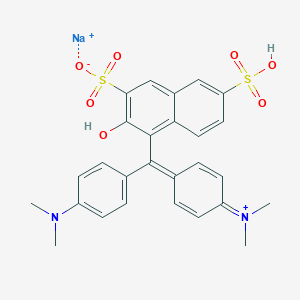

The chemical structure of this compound is central to its diverse research applications. Key features include:

Anionic Nature: The presence of sulfonate groups (-SO₃⁻) imparts a negative charge to the molecule, making it an anionic dye. scbt.comontosight.ai This characteristic is fundamental to its interaction with positively charged substrates, a principle exploited in staining and adsorption processes.

π-Conjugated System: The molecule possesses an extensive system of alternating single and double bonds, known as a π-conjugated system. researchgate.netwikipedia.org This feature is responsible for its strong absorption of light in the visible spectrum, giving it its intense green color. researchgate.netnih.gov The delocalized π-electrons also contribute to its nonlinear optical properties. wikipedia.orgresearchgate.net

Functional Groups: The presence of hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups further influences its chemical behavior, including its solubility and reactivity. ontosight.ai

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | worlddyevariety.com |

| C.I. Number | 44090 | worlddyevariety.com |

| CAS Number | 3087-16-9 | worlddyevariety.comnih.gov |

| Molecular Formula | C₂₇H₂₅N₂NaO₇S₂ | worlddyevariety.comnih.gov |

| Molecular Weight | 576.6 g/mol | nih.gov |

| Appearance | Dark blue or dark green powder/granules | nih.gov |

| Solubility | Soluble in water | worlddyevariety.comontosight.ai |

| UV Maximum in Water | ~632 nm | nih.gov |

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

3087-16-9 |

|---|---|

Fórmula molecular |

C27H26N2NaO7S2 |

Peso molecular |

577.6 g/mol |

Nombre IUPAC |

[4-[[4-(dimethylamino)phenyl]-(2-hydroxy-3,6-disulfonaphthalen-1-yl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |

InChI |

InChI=1S/C27H26N2O7S2.Na/c1-28(2)20-9-5-17(6-10-20)25(18-7-11-21(12-8-18)29(3)4)26-23-14-13-22(37(31,32)33)15-19(23)16-24(27(26)30)38(34,35)36;/h5-16H,1-4H3,(H2,31,32,33,34,35,36); |

Clave InChI |

WCPVWGORDJAZNB-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |

SMILES canónico |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)O.[Na] |

Otros números CAS |

3087-16-9 |

Descripción física |

Dark blue or dark green powder or granules |

Pictogramas |

Irritant |

Sinónimos |

N-[4-[[4-(Dimethylamino)phenyl](2-hydroxy-3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-methanaminium Inner Salt Sodium Salt; C.I. Acid Green 50; C.I. Acid Green 50 Monosodium Salt; Lissamine Green BN; 12078 Green; Acid |

Origen del producto |

United States |

Advanced Synthesis Methodologies for Acid Green 50

Green Chemistry Principles in Acid Green 50 Synthesis

Solvent-Free and Eco-Friendly Approaches for this compound Production

Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute to environmental pollution and pose health risks. 20.210.105researchgate.net In the context of this compound production, which typically involves the condensation of aromatic compounds, researchers are investigating solvent-free and eco-friendly alternatives. smolecule.com

One promising approach is the use of greener solvents such as water, ionic liquids, and supercritical fluids like carbon dioxide. 20.210.105researchgate.netnih.gov Water is an ideal green solvent due to its non-toxic and non-flammable nature. beilstein-journals.org Ionic liquids, with their low vapor pressure, are considered environmentally preferable alternatives to volatile organic solvents. 20.210.105mdpi.com Supercritical fluids, particularly supercritical carbon dioxide, offer advantages as they are non-toxic, non-flammable, and can be easily removed from the reaction mixture. nih.gov

Solvent-free synthesis, where reactions are carried out by grinding reactants together or under microwave irradiation, represents another significant advancement. researchgate.net These methods can lead to shorter reaction times, increased yields, and purer products. atiner.gr The exploration of these eco-friendly approaches is crucial for developing sustainable manufacturing processes for this compound and other similar dyes. jetir.org

Table 1: Comparison of Conventional and Green Solvents in Chemical Synthesis

| Feature | Conventional Solvents (e.g., Benzene, Toluene) | Green Solvents (e.g., Water, Ionic Liquids, scCO2) |

| Toxicity | Often toxic, carcinogenic, and hazardous to human health. | Generally low to no toxicity. researchgate.netnih.gov |

| Environmental Impact | Contribute to air and water pollution; often non-biodegradable. 20.210.105 | Minimal environmental footprint; often biodegradable and recyclable. researchgate.netrsc.org |

| Volatility | Typically high, leading to volatile organic compound (VOC) emissions. mdpi.com | Low to negligible volatility, reducing air pollution. 20.210.105 |

| Renewability | Derived from finite petrochemical sources. jetir.org | Can be derived from renewable resources or are naturally abundant. mlsu.ac.in |

| Recyclability | Can be difficult and energy-intensive to recycle. | Often easier to recycle and reuse. rsc.org |

This table provides a general comparison of conventional and green solvents based on available research.

Biocatalytic and Biomimetic Synthesis Routes for this compound

Biocatalysis, which utilizes enzymes or whole microorganisms as catalysts, is emerging as a powerful tool in the green synthesis of chemical compounds. uniroma2.itmdpi.com Enzymes offer high specificity and can operate under mild reaction conditions, reducing energy consumption and the formation of unwanted byproducts. acs.orgeuropa.eu For the synthesis of triphenylmethane (B1682552) dyes like this compound, enzymes such as laccases and peroxidases show potential. scirp.orgnih.govresearchgate.net These enzymes can catalyze the oxidative coupling reactions necessary for forming the dye's core structure. scirp.org

Biomimetic synthesis, on the other hand, seeks to mimic natural biological processes to achieve chemical transformations. ucl.ac.uk This can involve the use of synthetic catalysts that replicate the function of enzymes. The development of biomimetic routes for this compound could lead to more efficient and selective synthesis pathways. ucl.ac.uk Both biocatalytic and biomimetic approaches are integral to the development of sustainable and environmentally friendly methods for producing this important dye. nih.govresearchgate.net

Table 2: Potential Biocatalysts for Triphenylmethane Dye Synthesis

| Biocatalyst Type | Example Enzymes/Microorganisms | Potential Role in Synthesis | Key Advantages |

| Enzymes | Laccases, Peroxidases, Triphenylmethane Reductase. scirp.orgnih.gov | Catalyzing the oxidation and coupling of aromatic precursors. scirp.org | High specificity, mild reaction conditions, reduced byproducts. acs.orgeuropa.eu |

| Whole-Cell Microorganisms | Fungi (e.g., Fomitopsis feei, Phanerochaete chrysosporium), Bacteria. scirp.orgijcmas.com | Can produce a range of enzymes for multi-step transformations. jetir.orgnih.gov | Cost-effective, can perform complex reactions in a single pot. nih.gov |

This table outlines potential biocatalysts and their roles in the synthesis of triphenylmethane dyes, based on current research in dye decolorization and synthesis.

Polymerase Chain Reaction (PCR) Based Synthesis of this compound

While primarily known for its role in molecular biology for amplifying DNA segments, the principles of the polymerase chain reaction (PCR) have been conceptually linked to the synthesis of certain molecules. wikipedia.orgnih.gov Although direct PCR-based synthesis of a complex dye like this compound is not a conventional or established method, some sources suggest a connection. biosynth.com It is hypothesized that the iterative and template-driven nature of PCR could, in theory, be adapted for the controlled, step-wise assembly of a molecule if appropriate precursors and catalytic processes were developed. scispace.comf1000research.com This remains a highly speculative and exploratory area of research. The fundamental process of PCR involves denaturation, annealing of primers, and extension by a polymerase to create copies of a DNA template. wikipedia.org

Optimization of Synthesis Conditions for Enhanced Purity and Yield of this compound

Optimizing reaction conditions is crucial for maximizing the purity and yield of this compound. This involves a systematic study of various parameters that influence the course of the chemical reaction. jmbfs.org

Key parameters that are often optimized include:

Temperature: The reaction temperature can significantly affect the reaction rate and the formation of byproducts. jmbfs.org Finding the optimal temperature is a balance between achieving a reasonable reaction speed and minimizing degradation or side reactions. researchgate.net

pH: The acidity or alkalinity of the reaction medium can influence the reactivity of the starting materials and the stability of the product. For triphenylmethane dyes, controlling the pH is critical during the condensation and sulfonation steps.

Reactant Molar Ratios: The ratio of the starting materials can determine the efficiency of the reaction and the composition of the final product mixture.

Reaction Time: The duration of the reaction needs to be sufficient to allow for maximum conversion of reactants to the desired product without promoting the formation of degradation products. ijcea.orgncsu.edu

Catalyst Concentration: In catalyzed reactions, the amount of catalyst can impact the reaction rate and selectivity. cardiff.ac.uk

Statistical methods like Response Surface Methodology (RSM) are often employed to systematically study the effects of multiple parameters and their interactions to identify the optimal conditions for synthesis. ijcea.orgresearchgate.net

Table 3: Research Findings on Optimization of Dye Synthesis

| Parameter | Optimized Condition/Finding | Impact on Purity/Yield | Reference |

| Temperature | 80°C for green synthesis of silver nanoparticles. | Demonstrated better synthesis. | researchgate.net |

| pH | Alkaline conditions for redox stability. | Optimizes synthesis. | |

| Reactant Molar Ratios | Systematic variation to find optimal ratio. | Optimizes synthesis. | |

| Reaction Time | 16 minutes for etherification in CMC synthesis. | Resulted in maximum degree of substitution. | ncsu.edu |

| Catalyst | Use of a WO3 co-catalyst in cyclohexene (B86901) epoxidation. | Enhanced selectivity to the desired intermediate. | cardiff.ac.uk |

This table presents examples of optimized parameters from various chemical synthesis studies that are relevant to the principles of optimizing dye production.

Spectroscopic and Advanced Analytical Characterization of Acid Green 50

Molecular Structure Elucidation using Advanced Spectroscopic Techniques

The intricate molecular framework of Acid Green 50, which includes multiple functional groups such as sulfonate, hydroxyl, and dimethylamino moieties, necessitates the use of sophisticated spectroscopic methods for a comprehensive structural analysis. ontosight.ai

UV-Visible Spectroscopy for Chromophore Transitions and Absorption Maxima of this compound

UV-Visible spectroscopy is a fundamental technique for characterizing the electronic transitions within the chromophore of this compound. The dye exhibits a strong linear absorption in the visible region, which is attributed to the π-π* transitions of the conjugated electron system within its triarylmethane structure. researchgate.net The maximum absorption wavelength (λmax) in water is consistently reported to be in the range of 632 to 637 nm. nih.govlabogens.comlobachemie.comsahinlerkimya.com.tr Some studies specify a λmax of approximately 632 nm, while others report values between 634 and 637 nm. nih.govlabogens.comlobachemie.com Another source indicates a λmax of 635 nm in water. sahinlerkimya.com.tr The optical absorption spectra of this compound-Polyvinyl alcohol (PVA) composite films also show a significant linear absorption at 650 nm, highlighting the presence of π-conjugated electrons. researchgate.net

The environment surrounding the dye molecule can influence its absorption characteristics. For instance, when incorporated into PVA films, the absorption wavelength can be affected by the concentration of the dye. researchgate.net The interaction with other molecules, such as bovine serum albumin (BSA), can also be monitored using UV-Vis spectroscopy, providing insights into binding characteristics. researchgate.net

Table 1: UV-Visible Absorption Maxima of this compound

| Solvent/Medium | λmax (nm) | Reference |

|---|---|---|

| Water | ~632 | nih.gov |

| Water | 634 - 637 | labogens.comlobachemie.com |

| Water | 635 | sahinlerkimya.com.tr |

| PVA Composite Film | 650 | researchgate.net |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Molecular Interactions of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in the this compound molecule and studying its interactions with other materials. The complex IR spectrum of this compound arises from its various functional groups, including aromatic rings, amine groups, and sulfonic acid groups. lbl.gov The presence of sulfonate (SO₃⁻) groups is a key characteristic of this anionic dye.

When this compound is incorporated into a polymer matrix like PVA, FT-IR studies can confirm the interaction between the dye molecules and the polymer chain. researchgate.net These interactions can lead to the formation of a charge transfer complex. researchgate.net In studies involving composite materials, FT-IR is used to verify the successful incorporation of different components and to understand the interaction mechanisms. acs.orgcsic.es For instance, in PANI-HNTs (polyaniline hollow nanotubes) synthesized using Acid Green crystals, FT-IR confirms the characteristic absorption bands of the polymer. rsc.org Similarly, in studies of interactions with proteins like BSA, FT-IR provides data on the structural stability of the protein upon binding with the dye. researchgate.net The technique can also be used to analyze the chemical composition of materials and identify specific chemical bonds. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Detailed Structural Assignments of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a powerful tool for the detailed elucidation of the molecular structure of organic compounds like this compound. While specific ¹H and ¹³C NMR data for this compound is not extensively detailed in the provided search results, the general applicability of these techniques for structural assignment is well-established.

¹H NMR spectroscopy provides information on the number and types of protons in a molecule and their neighboring atoms, which is crucial for determining the arrangement of the aromatic and alkyl groups in this compound. researchgate.net ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton of the molecule. researchgate.net The combination of ¹H and ¹³C NMR, along with advanced techniques like COSY and NOESY, can be used to study molecular interactions and the binding ability of the compound in solution. rsc.org The chemical shifts observed in NMR spectra are highly sensitive to the chemical environment, making this technique invaluable for identifying impurities and confirming the structure of the final product. acs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Fragmentation and Identification of this compound

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight and elemental composition of this compound. This method provides a detailed analysis of the molecular fragmentation patterns, which aids in the structural elucidation and identification of the compound. The molecular formula for this compound is given as C₂₇H₂₅N₂NaO₇S₂ with a molecular weight of 576.62 g/mol . worlddyevariety.com Another source gives the molecular weight as 576.61 g/mol . sahinlerkimya.com.tr PubChem lists the molecular formula as C₂₇H₂₅N₂NaO₇S₂ and the monoisotopic mass as 554.118 g/mol . contaminantdb.ca

HRMS is particularly useful for identifying unknown compounds in a mixture and for confirming the identity of synthesized molecules. The fragmentation patterns observed in the mass spectrum provide a "fingerprint" of the molecule, allowing for unambiguous identification.

X-ray Diffraction (XRD) for Crystalline Structure and Composite Film Analysis of this compound

X-ray Diffraction (XRD) is employed to investigate the crystalline structure of this compound and to analyze the morphology of composite films containing the dye. researchgate.net XRD patterns can reveal whether a material is crystalline or amorphous. mdpi.com

In the context of this compound, XRD studies have been used to characterize composite films, such as those made with PVA. researchgate.net The interaction between this compound dye molecules and the PVA polymer can be explained through XRD analysis. researchgate.net When used in the synthesis of other materials, such as Fe₂O₃–Al₂O₃ catalysts, XRD is used to identify the resulting crystalline phases. researchgate.nettandfonline.com For instance, in the synthesis of polyaniline hollow nanotubes (PANI-HNTs) using Acid Green crystals as a template, XRD is used for characterization. rsc.org The technique is also fundamental in analyzing the structure of composite films, confirming the incorporation of fillers and assessing changes in the crystallinity of the polymer matrix. acs.orgcsic.esbohrium.com

Morphological and Surface Characterization

The morphological and surface characteristics of this compound, particularly when incorporated into composite materials, are important for understanding its performance in various applications. Techniques such as Scanning Electron Microscopy (SEM) are used to validate the morphological aspects of these materials. researchgate.net

For example, in this compound–PVA composite films, SEM studies are used to confirm the morphology of the samples. researchgate.net Similarly, in the fabrication of polyaniline hollow nanotubes (PANI-HNTs), Transmission Electron Microscopy (TEM) showed the formation of nanotubes with external and internal diameters of 50–60 nm and 5–10 nm, respectively. rsc.orgrsc.org The surface morphology of electrodes used in the degradation of this compound has been examined by SEM. researchgate.net The morphological analysis of microplastics has also been conducted to identify particles of various sizes. mdpi.com The morphology of composite films can also be studied using Atomic Force Microscopy (AFM) and SEM. csic.esmdpi.com

Scanning Electron Microscopy (SEM) for Surface Morphology of this compound Composites

In a study involving this compound (AG 50) dye–Polyvinyl alcohol (PVA) composite films, SEM was utilized to examine the morphological parameters of the material. researchgate.net The resulting micrographs confirmed the successful formation of the composite and provided insights into its surface structure. researchgate.net Another investigation into polylactic acid (PLA) green composites also employed SEM to analyze the surface morphology of the materials.

The SEM technique directs a focused beam of electrons onto the specimen's surface. The interaction of these electrons with the surface atoms produces various signals that are collected to form an image. This allows for the direct visualization of the three-dimensional structure of the specimen's surface. nih.gov For composite materials, this is particularly useful for assessing the compatibility and interfacial adhesion between the different components, such as between a polymer matrix and a filler or dye.

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Morphology of this compound Materials

Transmission Electron Microscopy (TEM) offers a higher resolution than SEM, enabling the investigation of the nanoscale structure and morphology of materials containing this compound. wikipedia.org This technique is crucial for understanding the internal structure of composites and the arrangement of nanoparticles.

In research on polyaniline hollow nanotubes (PANI-HNTs) synthesized using Acid Green (AG) as a template, TEM images were instrumental. rsc.orgrsc.org The analysis revealed the formation of hollow nanotubes with external and internal diameters in the range of 50–60 nm and 5–10 nm, respectively. rsc.orgrsc.org This level of detail is essential for correlating the material's structure with its properties and performance. rsc.orgrsc.org

TEM operates by transmitting a beam of electrons through an ultrathin specimen (typically less than 100 nm thick). wikipedia.org The interaction of the electrons with the material as they pass through creates an image that is then magnified and focused. wikipedia.org This allows for the visualization of features as small as a single column of atoms. wikipedia.org For materials involving this compound, TEM can provide critical information on the dispersion of dye molecules or the formation of nanostructures within a composite matrix.

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Interactions of this compound

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides detailed information about the surface topography of materials at the nanoscale. mdpi.com It can be applied to investigate the surface characteristics and interfacial interactions of composites and films containing this compound.

In a study of AG 50 dye–PVA composite films, AFM was used to confirm the topographical parameters of the synthesized thin film. researchgate.net AFM works by scanning a sharp tip, attached to a cantilever, over the sample surface. mdpi.com The deflection of the cantilever due to forces between the tip and the sample is measured and used to create a three-dimensional topographical map of the surface. mdpi.com

This technique is particularly valuable for understanding the surface roughness and homogeneity of materials. For instance, in a study on dental implants, AFM was used to quantify the effects of acid etching on surface roughness, with scan sizes of 50 x 50 μm² being employed. parksystems.com The ability of AFM to operate in different environments, including air and liquids, makes it a versatile tool for characterizing a wide range of materials, including those containing organic dyes like this compound. mdpi.com

Advanced Analytical Methods for Detection and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Product Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is a valuable tool for assessing the purity of this compound and for analyzing its degradation products.

HPLC systems can be coupled with various detectors, such as a diode array detector (DAD), to provide comprehensive analytical data. nih.gov In the analysis of plant oils, for example, HPLC-DAD was used to identify and quantify various phytochemicals. nih.gov For the analysis of organic acids in dandelion, a rapid HPLC-UV method was developed that allowed for the analysis to be completed in just 5 minutes. researchgate.net

A typical HPLC method for analyzing compounds like this compound would involve:

Sample Preparation: Dissolving the sample in a suitable solvent and filtering it to remove any particulate matter.

Chromatographic Separation: Injecting the sample onto a column (e.g., a C18 reversed-phase column) and eluting it with a mobile phase. scholarsresearchlibrary.com The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. scispace.com

Detection: Using a detector, such as a UV-Vis detector set at the maximum absorbance wavelength of this compound, to monitor the eluting components. scholarsresearchlibrary.com

The data obtained from HPLC analysis can be used to determine the concentration of this compound, identify impurities, and monitor the formation of degradation products over time or under different environmental conditions.

Potentiometric Techniques and Green Analytical Methodologies for this compound

Potentiometric techniques offer a simple and cost-effective approach for the determination of various analytes, and when combined with green analytical methodologies, they can provide environmentally friendly analytical solutions. Potentiometry involves measuring the potential difference between two electrodes in an electrochemical cell under zero current conditions. libretexts.org

Green analytical chemistry aims to reduce the environmental impact of analytical methods by minimizing the use of hazardous solvents and reagents. rsc.orgbiotech-asia.org A green potentiometric method for determining the acid number of oils and fats, for example, utilizes a water-ethanol mixture as a solvent and an aqueous sodium hydroxide (B78521) solution as the titrant, avoiding the use of toxic organic solvents. scielo.brscispace.com

The development of potentiometric sensors, including those based on screen-printed electrodes, has expanded the application of this technique. rsc.org For instance, a potentiometric sensor modified with multi-walled carbon nanotubes was developed for the determination of chlorogenic acid in food samples. rsc.org Such sensors can be designed to be selective for specific ions or molecules, offering a potential avenue for the direct determination of this compound in various matrices.

Table 1: Comparison of Conventional and Green Potentiometric Methods

| Feature | Conventional Potentiometric Method | Green Potentiometric Method |

| Solvent | Toluene and isopropyl alcohol scielo.br | Water-ethanol mixture scielo.brscispace.com |

| Titrant | KOH in isopropyl alcohol scielo.br | Aqueous NaOH solution scielo.brscispace.com |

| Environmental Impact | Higher, due to toxic organic solvents scielo.br | Lower, environmentally friendly scielo.brscispace.com |

| Accuracy & Precision | Good | Comparable or better scielo.br |

Cyclic Voltammetry for Electrochemical Behavior of this compound

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the redox behavior of chemical species. acs.org It can be employed to investigate the electrochemical properties of this compound, providing insights into its oxidation and reduction processes.

In a typical CV experiment, the potential of a working electrode is scanned linearly versus time between two set potential values, and the resulting current is measured. lcms.cz The resulting plot of current versus potential is known as a cyclic voltammogram. acs.org

Studies on other organic dyes, such as malachite green, have utilized CV to understand their redox behavior at different pH values. core.ac.uk For instance, the electrochemical oxidation of ascorbic acid has been studied using CV with a glassy carbon working electrode, showing an anodic peak corresponding to its oxidation.

The electrochemical behavior of this compound can be investigated by performing CV in a suitable electrolyte solution. The resulting voltammogram would reveal the potentials at which the dye undergoes oxidation and reduction, the reversibility of these processes, and information about the reaction mechanism. This data is valuable for understanding the dye's stability and its potential interactions in electrochemical systems.

Optical and Photophysical Properties Analysis of this compound

The optical and photophysical characteristics of this compound have been a subject of scientific investigation, particularly its behavior in fluorescence and its potential applications in nonlinear optics. These studies reveal the compound's response to light, which is fundamental to its applications as a dye and in advanced materials.

Fluorescence Spectroscopy and Emission Characteristics of this compound

This compound (AG50) exhibits fluorescence, meaning it can absorb light at one wavelength and emit it at a longer wavelength. This property has been explored, often in the context of its interaction with other molecules, such as proteins.

Detailed research into the interaction between this compound and Bovine Serum Albumin (BSA) utilized fluorescence spectroscopy to understand their binding characteristics. researchgate.net In these studies, the intrinsic fluorescence of BSA, which is primarily due to its tryptophan and tyrosine residues, was quenched upon the addition of this compound. The experiments were conducted using a fluorescence spectrophotometer, with an excitation wavelength set at 280 nm to excite the aromatic amino acids in the protein. researchgate.net The emission spectra were then recorded in the range of 300–500 nm. researchgate.net

The quenching of BSA's fluorescence by AG50 suggests an energy transfer mechanism, which is supported by the overlap between the fluorescence emission spectrum of BSA and the UV-vis absorption spectrum of this compound. researchgate.net While these studies focus on the quenching effect, they inherently characterize the absorption and emission behavior of the dye as part of the system. It has been noted that this compound can emit light when excited by UV radiation. biosynth.com

Table 1: Experimental Parameters for Fluorescence Quenching Studies of BSA by this compound

| Parameter | Value / Range |

|---|---|

| Excitation Wavelength (λex) | 280 nm |

| Emission Spectra Range | 300–500 nm |

| Analyte | Bovine Serum Albumin (BSA) |

| Quencher | This compound (AG50) |

| Temperature | 298 K |

| pH Range | 4.8, 5.5, 6.3, 7.4 |

Data sourced from a study on the interaction between food colourants and BSA. researchgate.net

Optical Power Limiting and Nonlinear Absorption Studies of this compound Composite Films

Recent research has focused on the nonlinear optical (NLO) properties of this compound, particularly when incorporated into composite films. These properties are crucial for developing materials used in optical limiting devices, which protect sensitive optical sensors and human eyes from high-intensity laser radiation.

A study investigating this compound dye incorporated into Poly(vinyl alcohol) (PVA) composite films revealed significant NLO characteristics. researchgate.netresearchgate.net The optical absorption spectra of these AG 50–PVA composites showed a strong linear absorption peak at a wavelength of 650 nm, attributed to the π–conjugated electrons within the dye's molecular structure. researchgate.net

The nonlinear absorption (NLA) of the AG 50–PVA composite films was analyzed using the open-aperture Z-scan technique with a continuous wave (CW) diode laser operating at a wavelength of 635 nm. researchgate.netresearchgate.net The results demonstrated that the composite films exhibit a high optical limiting efficiency. This efficiency is primarily due to a strong reverse saturable absorption (RSA) effect at this wavelength. researchgate.netresearchgate.net RSA is a phenomenon where the absorption of a material increases with increasing laser intensity, which is a desirable characteristic for optical limiting materials. These findings suggest that AG 50–PVA films are promising, low-cost, and environmentally friendly candidates for producing efficient optical devices for photonic applications. researchgate.netresearchgate.net

Table 2: Research Findings on Nonlinear Optical Properties of this compound-PVA Composite Films

| Property / Parameter | Finding / Value | Source |

|---|---|---|

| Material | This compound-Poly(vinyl alcohol) (AG 50–PVA) composite films | researchgate.netresearchgate.net |

| Linear Absorption Peak | 650 nm | researchgate.net |

| NLO Analysis Technique | Open aperture Z-scan | researchgate.netresearchgate.net |

| Laser Wavelength | 635 nm (CW diode laser) | researchgate.netresearchgate.net |

| Observed NLO Phenomenon | Strong Reverse Saturable Absorption (RSA) | researchgate.netresearchgate.net |

| Potential Application | Optical power limiting for eye and sensor protection | researchgate.netresearchgate.net |

Environmental Remediation and Degradation Mechanisms of Acid Green 50

Overview of Wastewater Treatment Challenges Posed by Acid Green 50

This compound, a xanthene dye, presents several challenges in wastewater treatment due to its chemical structure and properties. Its high water solubility and anionic nature make it resistant to conventional biological treatment methods, as it does not readily adsorb to the sludge. iwaponline.com The complex aromatic structure of this compound contributes to its recalcitrant nature, meaning it is resistant to degradation by light, heat, and chemical or biological agents. iwaponline.comijcce.ac.ir This persistence leads to its accumulation in the environment, posing risks to aquatic ecosystems by reducing light penetration and affecting photosynthetic processes. iwaponline.com

Furthermore, the presence of this compound in water bodies is aesthetically displeasing and can have toxic effects on aquatic organisms. researchgate.net Traditional physical methods like adsorption can be effective to some extent, but the regeneration of adsorbents and the disposal of the resulting sludge create secondary pollution problems. researchgate.net Chemical oxidation processes, while more effective, often require harsh conditions and can produce harmful byproducts. researchgate.netresearchgate.net Therefore, the development of efficient, cost-effective, and environmentally friendly methods for the complete mineralization of this compound is a critical area of research. ijcce.ac.irijcce.ac.ir

Advanced Oxidation Processes (AOPs) have emerged as a promising technology for treating wastewater containing recalcitrant dyes like this compound. researchgate.netijcce.ac.iratlantis-press.com These processes involve the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules into simpler and less harmful substances, ultimately leading to mineralization (conversion to CO2, water, and inorganic ions). researchgate.netijcce.ac.ir Various AOPs, including photocatalysis, Fenton and photo-Fenton processes, ozonation, and electrochemical oxidation, have been investigated for the degradation of this compound. researchgate.netatlantis-press.comresearchgate.netelectrochemsci.org

Degradation Kinetics and Reaction Pathway Elucidation of this compound

Understanding the degradation kinetics and reaction pathways is crucial for optimizing treatment processes and ensuring the complete removal of this compound and its potentially harmful intermediates from wastewater.

Kinetic Modeling of this compound Degradation (e.g., First-Order and Pseudo-First-Order)

The degradation of this compound through various AOPs often follows specific kinetic models, which describe the rate at which the dye is broken down. The most commonly applied models are the pseudo-first-order and first-order kinetics.

The pseudo-first-order kinetic model is frequently used to describe the photocatalytic and electrochemical degradation of dyes. brieflands.comresearchgate.netrsc.org This model assumes that the concentration of one reactant (in this case, the hydroxyl radicals) remains relatively constant throughout the reaction, making the reaction rate dependent only on the concentration of the dye. Studies on the electrochemical oxidation and electrocoagulation of this compound have shown that the decolorization rate is well-correlated with a first-order rate equation. capes.gov.brnih.gov Similarly, the photoelectrocatalytic oxidation of this compound has been reported to follow apparent first-order kinetics. researchgate.net Research on the degradation of a similar dye, Acid Green 3, using the UV/S2O8-2 process also found that the degradation followed a pseudo-first-order kinetic model. brieflands.com The rate constant in these models is a key parameter for evaluating the efficiency of the degradation process.

The table below presents kinetic data from a study on the degradation of Acid Green 3, which provides insights into the kinetic behavior of similar acid dyes.

| Initial Dye Concentration (mg/L) | Pseudo-First-Order Rate Constant (k) | Reference |

| 50 | 0.0307 | brieflands.com |

| 100 | 0.0117 | brieflands.com |

| 150 | 0.0093 | brieflands.com |

Identification of Degradation Intermediates and Assessment of Mineralization (e.g., Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) Reduction)

Complete degradation, or mineralization, of this compound involves its conversion into benign inorganic substances like carbon dioxide, water, and mineral acids. researchgate.net Monitoring the reduction in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) is essential to assess the extent of mineralization. researchgate.netnih.gov A significant decrease in COD and TOC indicates that the organic pollutant is being effectively removed and not just transformed into other organic intermediates, which could also be harmful. eeer.org

Several studies have focused on the mineralization of dyes using various AOPs. For instance, in the electrochemical oxidation of this compound, a COD reduction of 68% was achieved, while electrocoagulation resulted in an 87% reduction. capes.gov.brnih.gov In another study on the photocatalytic degradation of C. I. Acid Green 25, a TOC reduction of up to 90% and a COD reduction of up to 96% were observed. electrochemsci.org The use of a heterogeneous Fenton catalyst (Fe2O3–Al2O3) for the mineralization of this compound led to a total organic carbon (TOC) reduction of over 95% within 90 minutes. researchgate.net

The table below shows the COD and TOC reduction achieved in different studies on the degradation of Acid Green dyes.

| Treatment Process | Initial Dye | COD Reduction (%) | TOC Reduction (%) | Reference |

| Electrochemical Oxidation | This compound | 68 | - | capes.gov.brnih.gov |

| Electrocoagulation | This compound | 87 | - | capes.gov.brnih.gov |

| Heterogeneous Fenton | This compound | - | >95 | researchgate.net |

| UV/S2O8-2 | Acid Green 3 | 78 (for 50 mg/L) | - | brieflands.com |

| Photocatalysis (Pt/P25) | C. I. Acid Green 25 | 96 | 90 | electrochemsci.org |

The identification of degradation intermediates is crucial for elucidating the reaction pathway and ensuring that no toxic byproducts are formed. Techniques such as mass spectrometry are used to identify these intermediate compounds. The degradation of xanthene dyes like this compound typically involves the cleavage of the chromophore, leading to decolorization, followed by the opening of aromatic rings and further oxidation of the resulting smaller organic molecules.

Stability Studies of this compound Under Varying Environmental Conditions

The stability of this compound under different environmental conditions, such as pH, temperature, and light, influences its persistence in the environment and the effectiveness of treatment methods. Stability studies are essential to predict the dye's fate and transport in aquatic systems.

A study on the stability of a similar dye, D&C Green No. 5, which is also an acid dye, showed that it was stable in various solvents like DMSO, water, and a water/acetone mixture over a seven-day period when stored at ambient temperature in the absence of light. europa.eu The recovery rates remained close to 100%, indicating no significant decomposition. europa.eu However, the stability of such dyes can be significantly affected by factors like strong oxidizing agents. The pH of the environment can also influence the dye's solubility and color intensity.

Accelerated stability studies, which involve exposing the compound to controlled conditions of light, temperature, and pH, can be conducted to predict its long-term stability. nih.gov Monitoring degradation kinetics under these conditions helps in understanding the factors that contribute to the dye's persistence or breakdown.

Adsorption Phenomena and Mechanisms of Acid Green 50

Fundamental Adsorption Mechanisms and Kinetic Studies of Acid Green 50

Understanding the rate and mechanism of adsorption is crucial for designing effective treatment systems. Kinetic and isotherm models provide valuable insights into the adsorbent-adsorbate interactions.

The kinetics of this compound adsorption are often analyzed using pseudo-first-order and pseudo-second-order models. The pseudo-first-order model, historically significant in solute sorption studies, assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. acs.org Conversely, the pseudo-second-order model posits that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. scispace.com

Numerous studies have demonstrated that the adsorption of triphenylmethane (B1682552) dyes like this compound frequently aligns well with the pseudo-second-order kinetic model. scispace.comrsc.org For instance, the adsorption of Acid Green 25 onto activated carbon derived from Ananas comosus showed a strong correlation with the pseudo-second-order model, with a high regression coefficient (r² > 0.999), indicating that chemisorption is likely the rate-controlling step. scispace.com Similarly, the adsorption of both an anionic dye (Acid Green) and a cationic dye (Methylene Blue) onto polyaniline hollow nanotubes was best described by the pseudo-second-order model, suggesting rapid sorption dynamics. rsc.org This model's superior fit is often confirmed by the close agreement between the calculated equilibrium adsorption capacity (qe,cal) and the experimentally determined value (qe,exp). scispace.com While the pseudo-first-order model is also tested, it often fails to adequately describe the entire adsorption process for Acid Green dyes. scispace.comisroset.org

**Table 1: Comparison of Kinetic Models for Acid Green 25 Adsorption onto Activated Carbon from *Ananas Comosus***

| Kinetic Model | Parameter | Value |

|---|---|---|

| Pseudo-First-Order | r² | < 0.99 |

| Pseudo-Second-Order | r² | > 0.999 |

| qe (experimental) (mg/g) | Varies with initial concentration | |

| qe (calculated) (mg/g) | Closely matches experimental values |

Data sourced from a study on the removal of Acid Green 25 using activated carbon from Ananas comosus. scispace.com

Adsorption isotherms are fundamental to describing the equilibrium relationship between the concentration of the dye in the solution and the amount adsorbed onto the solid phase at a constant temperature. The Langmuir and Freundlich models are the most commonly used isotherms for this purpose.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. scispace.combioline.org.br The Freundlich isotherm, on the other hand, is an empirical model that describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. scispace.combioline.org.br

The applicability of these models to this compound adsorption varies depending on the adsorbent material. For example, the adsorption of Acid Green 25 onto activated carbon from Ananas comosus was well-represented by both the Langmuir and Freundlich models, suggesting a complex adsorption mechanism. scispace.com In another study, the equilibrium data for the adsorption of Acid Green and Methylene Blue onto polyaniline hollow nanotubes fitted the Langmuir isotherm well, indicating monolayer coverage. rsc.org The maximum monolayer adsorption capacity (qmax) for Acid Green onto these nanotubes was determined to be 57.8 mg/g. rsc.org The favorability of the adsorption process can also be assessed using the separation factor (RL) from the Langmuir model; values between 0 and 1 indicate favorable adsorption.

Table 2: Langmuir and Freundlich Isotherm Parameters for Acid Green Adsorption

| Adsorbent | Isotherm Model | Isotherm Constants |

|---|---|---|

| Polyaniline Hollow Nanotubes | Langmuir | qmax = 57.8 mg/g |

| R² > 0.9 | ||

| Activated Carbon (Ananas comosus) | Langmuir | Well-fitted |

| Freundlich | Well-fitted |

Data compiled from studies on polyaniline nanotubes and activated carbon. scispace.comrsc.org

Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide critical information about the spontaneity, thermal nature, and randomness of the adsorption process. researchgate.netacs.org

The Gibbs free energy change indicates the feasibility and spontaneity of the adsorption. cmu.ac.th A negative ΔG° value signifies a spontaneous process. cmu.ac.thccsenet.org The enthalpy change reveals whether the adsorption is endothermic (ΔH° > 0) or exothermic (ΔH° < 0). acs.orgusm.my An endothermic process is favored by an increase in temperature, while an exothermic process is favored by a decrease. The entropy change reflects the degree of disorder at the solid-liquid interface during adsorption. acs.orgusm.my A positive ΔS° suggests an increase in randomness. researchgate.netusm.my

For the adsorption of Acid Green 25 onto activated carbon from Ananas comosus, a negative enthalpy change was observed, indicating an exothermic process. scispace.com Conversely, studies on other acid dyes have shown endothermic adsorption, where the adsorption capacity increases with temperature. researchgate.net The nature of the thermodynamic parameters is highly dependent on the specific adsorbent and dye system.

Table 3: Thermodynamic Parameters for the Adsorption of Acid Dyes

| Adsorbent System | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process |

|---|---|---|---|---|

| AG 25 / Activated Carbon (Ananas comosus) | - | Negative | - | Exothermic |

| Direct Red 23 / Modified Gambir | Negative | 13.10 | 136.91 | Spontaneous, Endothermic |

| AG 25 / Spent Brewery Grains | Negative | Negative | Positive | Spontaneous, Exothermic |

Data sourced from various studies on acid dye adsorption. scispace.comccsenet.orgusm.my

Langmuir and Freundlich Adsorption Isotherm Models Applied to this compound

Design and Application of Adsorbent Materials for this compound

The selection and design of adsorbent materials are critical for the effective removal of this compound from aqueous solutions. Research has focused on both conventional and novel materials, with an emphasis on low-cost and high-efficiency options.

Carbonaceous adsorbents, particularly activated carbon, are widely used for dye removal due to their high surface area, porous structure, and favorable surface chemistry. techscience.comncsu.edu Activated carbon can be produced from various precursors, including agricultural by-products and waste materials like used tires, making it a potentially low-cost option. kosmospublishers.comsapub.org

The effectiveness of activated carbon in adsorbing Acid Green 25 has been demonstrated in several studies. Activated carbon derived from Ananas comosus proved to be an efficient adsorbent for this dye. scispace.com In another study, activated carbon produced from used tires was modified with zinc oxide nanoparticles, which significantly enhanced its adsorption capacity for Acid Green 25. researchgate.net The unmodified activated carbon had a Langmuir adsorption capacity of 111.3 mg/g, which increased to 306.8 mg/g after modification. researchgate.net The surface chemistry of the activated carbon, including the presence of functional groups, plays a crucial role in the adsorption process. ncsu.edu The pH of the solution is also a key factor, as it affects the surface charge of the adsorbent and the ionization of the dye molecules. For acidic dyes like this compound, adsorption is often more favorable in acidic to neutral conditions. researchgate.net

Polymeric adsorbents have gained attention as alternatives to activated carbon due to their ease of synthesis, good stability, and potential for tailored functionalities. rsc.orgrsc.org Polyaniline (PANI), a conducting polymer, has shown promise for the removal of various dyes from water. sci-hub.semdpi.comnih.gov

Nanostructured PANI, such as polyaniline hollow nanotubes (PANI-HNTs), offers a high surface area and enhanced adsorption properties compared to conventional PANI powder. rsc.org In one innovative approach, Acid Green itself was used as a template to synthesize PANI-HNTs. These nanotubes were then successfully used to adsorb both anionic (Acid Green) and cationic (Methylene Blue) dyes. rsc.org The study found that the optimal pH for the adsorption of Acid Green onto PANI-HNTs was 3.0. The adsorption process was rapid and followed a pseudo-second-order kinetic model, with the equilibrium data fitting well with the Langmuir isotherm. rsc.org This demonstrates the potential of using the target pollutant as a template for creating a highly effective and selective adsorbent.

Metal Oxide-Based Adsorbents (e.g., Fe₂O₃-Al₂O₃) for this compound Degradation

Metal oxide-based adsorbents have garnered attention for their unique properties, including high activity and the ability to be combined with other materials. rsc.org A composite of iron(III) oxide (Fe₂O₃) and aluminum oxide (Al₂O₃) has been shown to be a highly effective catalyst for the degradation of this compound through a heterogeneous Fenton oxidation process. researchgate.nettandfonline.com

This catalyst, prepared by calcining an Fe(III)-Al(OH)₄-gel, demonstrates long-term stability, which is attributed to the thermal treatment that minimizes the leaching of iron from the catalyst. tandfonline.com In this process, the catalyst facilitates the generation of highly reactive hydroxyl radicals from hydrogen peroxide, which then mineralize the complex organic structure of the AG 50 dye. researchgate.nettandfonline.com Studies have demonstrated that this Fe₂O₃-Al₂O₃ catalyst can achieve over 95% removal of total organic carbon (TOC) within 90 minutes and can be recycled for multiple successive oxidation cycles without a significant loss of efficiency. researchgate.nettandfonline.com The degradation of AG 50 was also observed to increase with a higher concentration of hydrogen peroxide. tandfonline.com

The mechanism of adsorption and degradation on such metal oxide surfaces often involves electrostatic interactions. d-nb.info In acidic conditions, the surface of the metal oxide can become protonated, leading to a positive charge that attracts the anionic sulfonate groups (SO₃⁻) of the acid dye. d-nb.info

Biosorbents and Natural Materials for this compound Uptake

Biosorbents and natural materials offer a cost-effective and environmentally friendly alternative for the removal of dyes from aqueous solutions. ccsenet.org A variety of these materials have been investigated for their potential to adsorb acid dyes.

Spent Brewery Grains (SBG): This waste product from the brewing industry has been successfully used as a biosorbent for the removal of Acid Green 25. ccsenet.org The biosorption process is influenced by several factors, with optimal conditions identified as an initial pH of 3, a temperature of 303 K, and an initial dye concentration of 90 mg/L. ccsenet.org The maximum dye uptake was achieved with a biosorbent dosage of 0.2 g/L and a contact time of 75 minutes. ccsenet.org

Chitosan (B1678972): This natural biopolymer is known for its effectiveness in adsorbing acid dyes. cellulosechemtechnol.ro The primary mechanism for dye removal by chitosan is the electrostatic attraction between the protonated amino groups (-NH₃⁺) on the chitosan surface in acidic conditions and the anionic dye molecules. cellulosechemtechnol.ro

Other Natural Materials: Various other low-cost materials have been explored for dye removal, including:

Compost: Derived from cellulosic materials, compost has shown the ability to adsorb acid dyes, with the sorption capacity being dependent on the dye's structure and the compost dosage. pan.pl

Kammoni Leaf Powder: Acid-activated Kammoni leaf powder has been used as a biological adsorbent for the removal of acid dyes. jocpr.com

Anadendron Parviflorum Leaves: These leaves have been studied as a potential adsorbent for Acid Green 1. isroset.org

The adsorption mechanism for these natural materials often involves a combination of physical and chemical processes, including ion exchange, chemisorption, and complexation. ccsenet.org The presence of functional groups such as carboxyl and hydroxyl groups on the surface of these materials plays a crucial role in the binding of dye molecules. pan.pl

Influence of Operational Parameters on Adsorption Efficiency of this compound

The efficiency of the adsorption process for removing this compound from aqueous solutions is significantly influenced by several key operational parameters. Understanding and optimizing these parameters is crucial for achieving maximum removal efficiency.

Effect of Solution pH and Ionic Strength on this compound Adsorption

Effect of pH: The pH of the solution is a critical factor that affects the surface charge of the adsorbent and the ionization of the dye molecule. For the adsorption of anionic dyes like this compound, a lower pH is generally more favorable. rsc.orgscispace.com At acidic pH, the surface of many adsorbents becomes positively charged due to the protonation of functional groups, leading to a stronger electrostatic attraction with the anionic dye molecules. ccsenet.orgscispace.com

For example, the adsorption of an anionic acid green dye onto polyaniline hollow nanotubes was found to be optimal at a pH of 3.0. rsc.org Similarly, the removal of Acid Green 25 by spent brewery grains was most effective at an initial pH of 3. ccsenet.org As the pH increases, the surface of the adsorbent tends to become more negatively charged, leading to electrostatic repulsion with the anionic dye and a decrease in adsorption efficiency. scispace.com

Effect of Ionic Strength: The ionic strength of the solution, which is determined by the concentration of salts, can also influence the adsorption process. An increase in ionic strength can sometimes lead to a decrease in the adsorption of anionic dyes. This is because the added salt ions can compete with the dye ions for the active adsorption sites on the adsorbent surface. ifpenergiesnouvelles.fr For instance, an increase in ionic strength was found to cause a slight reduction in the adsorption capacity of an adsorbent for an orange dye. researchgate.net However, in some cases, particularly with certain types of adsorbents, an increase in ionic strength can enhance adsorption due to the partial neutralization of the surface charge. jocpr.com

Effect of Adsorbent Dosage and Contact Time on this compound Removal

Effect of Adsorbent Dosage: The amount of adsorbent used, or the adsorbent dosage, is a significant parameter in the removal of dyes. Generally, increasing the adsorbent dosage leads to a higher percentage of dye removal. aip.orgnih.gov This is attributed to the increased surface area and the greater number of available active sites for adsorption. aip.org However, the amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity) often decreases with an increase in adsorbent dosage. nih.gov This is because at higher dosages, there is a greater number of unsaturated adsorption sites. cellulosechemtechnol.ro

Effect of Contact Time: The contact time between the adsorbent and the dye solution is crucial for reaching adsorption equilibrium. The rate of adsorption is typically rapid at the initial stages of contact. rsc.orgnih.gov This is due to the abundance of available active sites on the adsorbent surface. nih.gov As time progresses, the rate of adsorption slows down as the active sites become progressively occupied by the dye molecules. rsc.org Eventually, an equilibrium is reached where the rate of adsorption equals the rate of desorption, and there is no further significant increase in dye removal. The time required to reach this equilibrium varies depending on the adsorbent, the dye, and the operating conditions. For example, the adsorption of an acid green dye onto polyaniline hollow nanotubes reached equilibrium within 240 minutes (4 hours). rsc.org

Effect of Initial this compound Concentration and Temperature on Adsorption

Effect of Initial Concentration: The initial concentration of the dye in the solution plays a significant role in the adsorption process. Generally, as the initial dye concentration increases, the actual amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity) also increases. scispace.combioline.org.br This is because a higher initial concentration provides a greater driving force for the mass transfer of dye molecules from the solution to the adsorbent surface. scispace.com However, the percentage of dye removal often decreases with an increase in the initial concentration. nih.govbioline.org.br This is because at a fixed adsorbent dosage, the number of available active sites is limited, and these sites become saturated at higher dye concentrations. nih.govaip.org

Effect of Temperature: Temperature influences the adsorption process by affecting the solubility and diffusion rate of the dye molecules, as well as the surface properties of the adsorbent. The effect of temperature can indicate whether the adsorption process is endothermic (adsorption increases with temperature) or exothermic (adsorption decreases with temperature).

For some systems, an increase in temperature can enhance the adsorption capacity. jocpr.comaip.org This may be due to the swelling of the adsorbent's internal structure, allowing more dye molecules to penetrate the surface, or an increase in the mobility of the dye molecules. isroset.org For example, the adsorption of brilliant green dye on a magnetic adsorbent was found to be endothermic, with the optimal temperature being 50°C. aip.org

Conversely, in other cases, adsorption is an exothermic process, and an increase in temperature leads to a decrease in adsorption capacity. rsc.org This can be due to the weakening of the attractive forces between the dye molecules and the adsorbent surface at higher temperatures. rsc.org

Interactive Data Table: Effect of Operational Parameters on Acid Green Dye Adsorption

| Parameter | General Trend with Increase in Parameter | Common Observations |

| Solution pH | Decreased adsorption for anionic dyes | Optimal adsorption for Acid Green dyes is typically in the acidic range (pH 2-3). ccsenet.orgscispace.com |

| Ionic Strength | Can either decrease or increase adsorption | Often leads to a slight decrease in adsorption due to competition for active sites. ifpenergiesnouvelles.frresearchgate.net |

| Adsorbent Dosage | Increased percentage of removal, decreased adsorption capacity | More available active sites lead to higher overall removal but lower efficiency per unit of adsorbent. aip.orgnih.gov |

| Contact Time | Increased adsorption until equilibrium is reached | Rapid initial uptake followed by a slower phase as active sites become saturated. rsc.orgnih.gov |

| Initial Concentration | Increased adsorption capacity, decreased percentage of removal | Higher driving force for mass transfer, but active sites become saturated more quickly. scispace.comnih.govbioline.org.br |

| Temperature | Can be endothermic (increases with temp) or exothermic (decreases with temp) | Depends on the specific adsorbent-adsorbate system and the nature of the interaction forces. jocpr.comrsc.orgaip.org |

Electrochemical Studies of Acid Green 50

Electrochemical Degradation Techniques for Acid Green 50

Various electrochemical techniques have been investigated for the removal and degradation of this compound from aqueous solutions. The primary methods include anodic oxidation and electrocoagulation, which operate on different principles but both demonstrate efficacy in color and pollutant load reduction. researchgate.netcapes.gov.brnih.gov

Anodic oxidation (AO) is an electrochemical method where pollutants are destroyed by direct or indirect oxidation at the anode's surface. acs.org In direct oxidation, the dye molecule adsorbs onto the anode and loses electrons, leading to its oxidation. Indirect oxidation involves the generation of powerful oxidizing agents in the bulk solution, such as hydroxyl radicals (•OH), active chlorine species (Cl2, HClO, ClO⁻), or peroxydisulfates, which then attack and degrade the dye molecules. acs.orgiisc.ac.in The choice of anode material is critical as it influences the efficiency and mechanism of the oxidation process. scielo.org.mxresearchgate.net

Novel electrode materials are continuously being developed to enhance degradation efficiency. High oxygen over-potential anodes like lead dioxide (PbO2), tin dioxide (SnO2), and Boron-Doped Diamond (BDD) are known to be highly effective for the complete mineralization of organics. researchgate.net For instance, the electrochemical degradation of an acid green dye has been successfully demonstrated using a lead oxide coated titanium electrode. researchgate.net Similarly, electrodes based on titanium dioxide (TiO2), such as Ti/TiO2, Ti/RuO2–IrO2–TiO2, and Ti/Pt, are employed for their stability and catalytic activity in treating textile wastewater. scielo.org.mxresearchgate.netmdpi.com In a study on Acid Green V, Ti/RuO2IrO2TiO2 electrodes were used in a tubular flow reactor, proving effective for both color and Chemical Oxygen Demand (COD) removal. The performance of these electrodes is often enhanced in the presence of chloride ions, which generate active chlorine/hypochlorite, a powerful oxidizing agent that significantly contributes to the degradation process. acs.orgiisc.ac.in

Electrocoagulation (EC) is another effective electrochemical technique for treating dye-laden wastewater. This process utilizes sacrificial anodes, typically made of iron (Fe) or aluminum (Al). mdpi.com During electrolysis, these anodes dissolve to produce metal cations (Fe²⁺/Fe³⁺ or Al³⁺), which then hydrolyze in the water to form various monomeric and polymeric metal hydroxide (B78521) species. These species act as coagulants, destabilizing and aggregating the dye molecules and other suspended particles, which are then removed from the solution through precipitation and flotation. mdpi.com

A comparative study on the removal of this compound from wastewater by both anodic oxidation and electrocoagulation found that both methods were effective, though they operate via different mechanisms. researchgate.netcapes.gov.brnih.gov The study, conducted in a batch self-gas stirred electrochemical cell, revealed that electrocoagulation was more economical in terms of energy consumption. researchgate.netcapes.gov.brnih.gov Under optimal conditions, electrocoagulation achieved an 87% reduction in Chemical Oxygen Demand (COD), compared to 68% for anodic oxidation. researchgate.netcapes.gov.brnih.gov The energy consumption for electrocoagulation ranged from 2.8 to 12.8 kWh per kg of dye removed, whereas for anodic oxidation, it was higher, ranging from 3.31 to 16.97 kWh/kg of dye. researchgate.netcapes.gov.brnih.gov Despite the different mechanisms, the decolorization rate for this compound by both methods was found to follow a first-order rate equation. researchgate.netcapes.gov.brnih.gov

Electrochemical Advanced Oxidation Processes (EAOPs) are a class of techniques designed to generate highly reactive hydroxyl radicals (•OH) for the degradation of persistent organic pollutants. iwaponline.comijcce.ac.irscielo.org.mx These processes are considered environmentally friendly as they can lead to the complete mineralization of organic compounds without the use of harsh chemical additives. ijcce.ac.ir Anodic oxidation, as discussed previously, is a primary example of an EAOP, where •OH can be generated directly from the oxidation of water at the anode surface, especially on high oxygen overpotential materials. scielo.org.mxmdpi.com

Other EAOPs include electro-Fenton, photoelectro-Fenton, and sonoelectrolysis, which combine electrochemical methods with other processes (Fenton's reagent, UV light, ultrasound) to enhance radical production. scielo.org.mx In the context of this compound, anodic oxidation has been the most prominently studied EAOP. researchgate.netiwaponline.com The process involves the in-situ production of oxidants that degrade the dye's chromophoric groups and aromatic rings. iwaponline.comresearchgate.net The effectiveness of these processes hinges on operational parameters such as the anode material, current density, pH, and the presence of supporting electrolytes, which can generate secondary oxidants like active chlorine from NaCl. iwaponline.comvjs.ac.vn

Electrocoagulation for this compound Decolorization and Removal

Mechanistic Investigations in Electrochemical Systems for this compound

Understanding the mechanisms of electrochemical degradation is crucial for optimizing the process for efficient dye removal. This involves studying the redox behavior of the dye molecule and the influence of various operational parameters on the degradation rate and pathway.

Cyclic Voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox processes of chemical species. acs.org By scanning the potential of an electrode and measuring the resulting current, CV can provide information on the oxidation and reduction potentials of a molecule, the stability of the redox products, and the kinetics of electron transfer reactions. juniperpublishers.commdpi.com

In the context of dye degradation, CV is used to study the electrochemical behavior of the dye at the electrode surface. researchgate.netmdpi.com For instance, a CV study of an acid mixture dye on graphite (B72142) electrodes in a Na2SO4 supporting electrolyte was conducted over a potential range of -1.00 to 1.00 V to examine its redox behavior. mdpi.com The appearance of oxidation and reduction peaks in the voltammogram indicates the potentials at which the dye molecule undergoes electron transfer. An irreversible oxidation peak, for example, suggests that the dye is oxidized to a product that does not readily reduce back to the original form, which is typical in degradation processes. juniperpublishers.com While specific CV studies focusing solely on this compound are not detailed in the provided sources, the general methodology involves recording voltammograms in the absence and presence of the dye to identify its redox peaks and understand its electrochemical reactivity, which is the first step in elucidating its degradation mechanism. mdpi.comrsc.org

Current density and the type and concentration of the supporting electrolyte are critical operating parameters that significantly influence the efficiency and rate of electrochemical dye degradation. iisc.ac.inresearchgate.net

Current Density: This parameter, defined as the current applied per unit area of the electrode, dictates the rate of generation of oxidizing agents. Generally, increasing the current density leads to a higher rate of color and COD removal. iisc.ac.inresearchgate.nettuiasi.ro For this compound, studies have shown that the decolorization efficiency increases with an increase in applied current density. researchgate.netcapes.gov.brnih.gov This is attributed to the enhanced production of oxidants like hydroxyl radicals and chlorine/hypochlorite. researchgate.net However, operating at excessively high current densities can decrease current efficiency due to competing side reactions, such as oxygen and hydrogen evolution, and can lead to higher energy consumption. iisc.ac.in Therefore, an optimal current density is often sought to balance degradation efficiency and energy costs.

Supporting Electrolytes: Supporting electrolytes are added to the solution to increase its conductivity and facilitate the electrochemical process. The nature of the electrolyte can also directly impact the degradation mechanism. researchgate.net Sodium chloride (NaCl) is a commonly used and highly effective electrolyte because its chloride ions can be oxidized at the anode to form powerful secondary oxidants (Cl2, HOCl, OCl⁻). acs.orgiisc.ac.inijresm.com The electro-generated chlorine/hypochlorite plays a crucial role in the indirect oxidation of the dye molecules, often leading to much higher degradation rates compared to electrolytes like sodium sulfate (B86663) (Na2SO4). iisc.ac.inijresm.com In the absence of chloride-containing electrolytes, the degradation efficiency is typically much lower. iisc.ac.in Studies on this compound have confirmed that the concentration of NaCl significantly affects the removal efficiency. researchgate.netcapes.gov.brnih.gov

Interactive Data Tables

Table 1: Comparative Removal Efficiency for this compound Data from a comparative study using a batch self-gas stirred electrochemical cell.

| Parameter | Anodic Oxidation | Electrocoagulation |

| COD Reduction | 68% | 87% |

| Energy Consumption (kWh/kg dye) | 3.31 - 16.97 | 2.8 - 12.8 |

| Kinetic Model | First-order | First-order |

| Source: researchgate.netcapes.gov.brnih.gov |

Table 2: Effect of Operational Parameters on Acid Green V Degradation Data from electrochemical oxidation using Ti/RuO2IrO2TiO2 electrodes in a tubular flow reactor.

| Initial Dye Conc. (mg/L) | Flow Rate (lph) | Current Density (A/dm²) | COD Reduction | Color Removal |

| 1500 | 10 | 2.5 | >80% | ~100% |

| 3000 | 10 | 2.5 | >80% | ~100% |

| Optimal for lower power | 30 | 1.5 | - | - |

| Source: |

Cyclic Voltammetry for Redox Behavior of this compound

Energy Consumption and Economic Aspects of Electrochemical Treatment of this compound

The economic viability and energy requirements are critical factors in assessing the feasibility of electrochemical methods for treating industrial effluents containing this compound. Research has focused on quantifying energy consumption and operating costs, often comparing different electrochemical approaches like anodic oxidation and electrocoagulation.

A comparative study on the removal of this compound from wastewater by anodic oxidation and electrocoagulation revealed significant differences in energy consumption and economic viability. researchgate.netnih.govcapes.gov.br The results indicated that electrocoagulation is a more economical method than anodic oxidation for the removal of this dye. nih.gov Specifically, the energy consumption for electrocoagulation ranged from 2.8 to 12.8 kilowatt-hours per kilogram (kWh/kg) of dye removed. researchgate.netnih.govcapes.gov.br In contrast, anodic oxidation required a higher energy input, with consumption values ranging from 3.31 to 16.97 kWh/kg of dye removed. researchgate.netnih.govcapes.gov.br This highlights a key economic disadvantage of anodic oxidation: high energy consumption which leads to high operating costs. researchgate.net

The efficiency of these processes is influenced by several operating parameters, including current density and the initial concentration of the dye. For instance, in the electrochemical oxidation of a similar acid dye, it was found that a current density of 1.5 A/dm² was optimal for lower power consumption. The study also noted that while higher current densities (up to 2.5 A/dm²) could maximize the percentage reduction in Chemical Oxygen Demand (COD) and color removal, they also led to increased power consumption.

Below is an interactive data table summarizing the energy consumption for the electrochemical treatment of this compound.

| Treatment Method | Energy Consumption (kWh/kg of dye removed) | Reference |

| Electrocoagulation | 2.8 - 12.8 | researchgate.netnih.govcapes.gov.br |

| Anodic Oxidation | 3.31 - 16.97 | researchgate.netnih.govcapes.gov.br |

Photocatalytic Degradation of Acid Green 50

Heterogeneous Photocatalysis Using Semiconductor Catalysts for Acid Green 50

Heterogeneous photocatalysis has emerged as an effective method for the degradation of organic pollutants like this compound. unizg.hr This process utilizes semiconductor materials that, upon illumination with light of sufficient energy, generate highly reactive species capable of breaking down complex dye molecules into simpler, less harmful substances. mdpi.com

Titanium Dioxide (TiO₂) Based Photocatalysts (e.g., Sol-Gel Films, Nanotubes) for this compound

Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its chemical stability, non-toxicity, and cost-effectiveness. mdpi.commdpi.com It exists in several crystalline forms, with anatase being the most photocatalytically active. nih.gov

Researchers have explored various forms of TiO₂ to enhance its photocatalytic efficiency for AG50 degradation. For instance, nanostructured TiO₂ films synthesized via the sol-gel method have been investigated. The addition of polyethylene (B3416737) glycol (PEG) during synthesis was found to increase the surface roughness and active surface area of the TiO₂ films, leading to improved photocatalytic activity in the degradation of Lissamine Green B (another name for this compound). unizg.hr

Furthermore, Ti/TiO₂ nanotube (NT) electrodes have been employed for the photocatalytic and photoelectrocatalytic oxidation of AG50. indexcopernicus.comresearchgate.net These nanotubular structures provide a large surface area for the reaction to occur. Studies have shown that the efficiency of these photocatalysts is influenced by factors such as the annealing temperature and the applied electrical potential in photoelectrocatalytic systems. researchgate.net

Table 1: Research Findings on TiO₂-Based Photocatalysis of this compound

| TiO₂ Catalyst Form | Synthesis Method | Key Findings | Reference |

| Nanostructured Films | Sol-Gel | Addition of PEG enhanced surface area and photocatalytic activity. | unizg.hr |

| Ti/TiO₂ Nanotubes | Anodization | Nanotube formation rate increased with anodizing voltage. | researchgate.net |

Zinc Oxide (ZnO) Mediated Photocatalysis of this compound